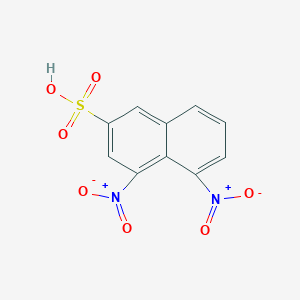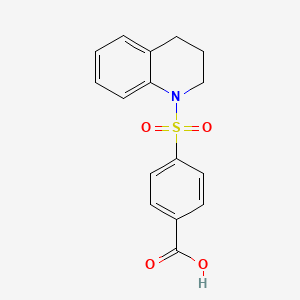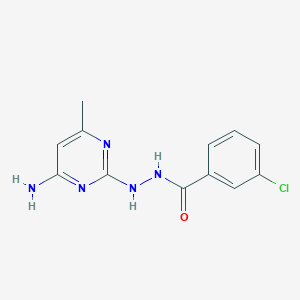
4,5-Dinitronaphthalene-2-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dinitronaphthalene-2-sulfonic acid is a chemical compound with the CAS Number: 90947-27-6 . It has a molecular weight of 298.23 . It is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is the same . The InChI code for the compound is1S/C10H6N2O7S/c13-11(14)8-3-1-2-6-4-7(20(17,18)19)5-9(10(6)8)12(15)16/h1-5H,(H,17,18,19) . Physical and Chemical Properties Analysis
This compound has a molecular weight of 298.23 . It is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Metal Organic Frameworks
Metal organic frameworks (MOFs) incorporating sulfonic acid derivatives, including 4,5-dinitronaphthalene-2-sulfonic acid, have been synthesized and characterized for their unique structural properties. For instance, the synthesis of divalent metal carboxylate-sulfonates showcases the formation of complex structures with layered and one-dimensional configurations, highlighting the role of sulfonic acid derivatives in facilitating diverse molecular architectures (Zhong‐Ming Sun et al., 2004).
Coordination Compounds and Supramolecular Structures
Research has demonstrated the ability of sulfonated ligands to form coordination compounds with various metals, leading to the development of materials with potential applications in catalysis, molecular recognition, and photoluminescence. For example, coordination compounds constructed from sulfophthalic acid ligands exhibit different dimensionality based on the metal ions and ancillary ligands used, with some showing promising photoluminescent properties (Zeng-Mei Shan et al., 2010).
Proton Conductivity and Water Sorption Studies
Sulfonic group functionalized mixed ligand coordination polymers have been synthesized and studied for their humidity-dependent proton conductivity and water sorption behavior. These studies are crucial for applications in fuel cell technology and humidity sensors, where efficient proton conduction is required. The presence of sulfonic acid groups significantly enhances the materials' proton conductivity under varying humidity conditions (D. K. Maity et al., 2017).
Electrochemical Sensing Applications
The modification of electrodes with polymeric films derived from sulfonic acid-containing compounds has been explored for the electrochemical sensing of various molecules. For instance, electrodes modified with poly(4-amino-3-hydroxynaphthalene sulfonic acid) have demonstrated enhanced sensitivity and selectivity for the simultaneous determination of caffeine and paracetamol, showcasing the potential for developing advanced sensors for pharmaceutical and food analysis (M. Tefera et al., 2016).
Fluorescent Sensing for Anions
Sulfonic acid derivatives have been utilized in the development of fluorescent sensors for the selective detection of anions in water. The mechanism often involves supramolecular self-assembly, which can be fine-tuned for high sensitivity and selectivity towards specific anions, such as cyanide. This research is pivotal for environmental monitoring and the development of diagnostic tools (B. Shi et al., 2013).
Propiedades
IUPAC Name |
4,5-dinitronaphthalene-2-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O7S/c13-11(14)8-3-1-2-6-4-7(20(17,18)19)5-9(10(6)8)12(15)16/h1-5H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYFNPHQAYYQQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2C(=C1)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine](/img/structure/B2828859.png)
![N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2828860.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2828861.png)
![3-(4-methoxyphenyl)-6-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2828863.png)

![{6-Chloro-4-[(2,4-dimethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2828866.png)






![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2828879.png)

